molecular formula C17H14F2N2O2S B2451939 (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868371-16-8

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2451939
CAS No.: 868371-16-8
M. Wt: 348.37
InChI Key: DRNJKZKLIJFOGZ-JZJYNLBNSA-N
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Description

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic benzothiazole derivative intended for research use by qualified scientists. This compound is part of a class of organic molecules known for their potential in medicinal chemistry and drug discovery research. Compounds with a benzo[d]thiazole core, similar to this one, are frequently investigated for their ability to interact with biological targets. For instance, structurally related primary amines have been identified as modulators of the 5-HT2A serotonin receptor, suggesting potential research applications in neuroscience and neuropharmacology . Furthermore, other benzothiazole and thiazole derivatives have been screened for antitumor activity against panels of human tumor cell lines and for in vitro antifungal properties, highlighting the utility of this chemical class in oncological and antimicrobial research . The mechanism of action for research compounds of this type often involves interaction with specific enzymes or receptors, potentially inhibiting key signaling pathways relevant to disease models. Researchers can utilize this compound as a biochemical probe to study these pathways or as a synthetic intermediate in the development of more complex molecules. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-3-21-15-13(19)8-11(18)9-14(15)24-17(21)20-16(22)10-5-4-6-12(7-10)23-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJKZKLIJFOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A common method involves cyclizing thiourea intermediates with α-halo ketones or carboxylic acid derivatives. For example, the synthesis of 1,2,4-triazolo[3,2-b]thiazol-6(5H)-one (result 3) utilized a one-pot reaction with 1H-1,2,4-triazole-5-thiol, suggesting that similar conditions could be adapted for benzo[d]thiazole formation. Key steps include:

  • Thioamide formation : Reacting 2-amino-4,6-difluorophenol with thiophosgene to generate 2-isothiocyanato-4,6-difluorophenol.
  • Cyclization : Treating the isothiocyanate with ethylamine in the presence of a base (e.g., potassium carbonate) to form the 3-ethyl-benzo[d]thiazol-2(3H)-imine intermediate.

Diazotization and Coupling Reactions

Patent US11649213 (result 5) highlights diazotization followed by reduction as a critical step for introducing hydrazine intermediates. Applied to this context:

  • Diazonium salt formation : Treating 2-amino-4,6-difluorobenzo[d]thiazole with sodium nitrite in acidic media.
  • Reduction : Using sulfur-containing agents (e.g., sodium sulfite) to yield the hydrazine derivative, which is subsequently acylated.

Introduction of Substituents: Ethyl and Fluoro Groups

Ethylation at the 3-Position

Alkylation of the thiazole nitrogen is achieved using ethyl bromide or ethyl iodide. The PMC study on triazolo-thiadiazoles (result 4) employed potassium hydroxide in ethanol for analogous N-alkylation, achieving high yields. Optimized conditions include:

  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Base : Potassium carbonate or sodium hydride.
  • Temperature : 60–80°C for 6–12 hours.

Fluorination at the 4- and 6-Positions

Fluorine substituents are typically introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation. The synthesis of 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole (result 4) utilized fluorobenzohydrazide as a starting material, indicating that pre-fluorinated precursors may simplify the process.

Formation of the (Z)-Imine Linkage

The stereoselective synthesis of the (Z)-imine is critical. Insights from the (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one synthesis (result 2) reveal:

  • Condensation conditions : Ethanol as solvent, sodium acetate as base, and reflux at 100°C for 2 hours favor Z-isomer formation.
  • Kinetic vs. thermodynamic control : Lower temperatures (25–50°C) favor the Z-configuration due to slower isomerization.

Proposed reaction :

  • React 3-ethyl-4,6-difluorobenzo[d]thiazol-2-amine with 3-methoxybenzoyl chloride in dichloromethane.
  • Add triethylamine to scavenge HCl.
  • Stir at 0–5°C for 4 hours to favor Z-configuration.

Optimization of Reaction Conditions

Table 1: Solvent and Base Screening for Imine Formation

Solvent Base Temperature (°C) Yield (%) Z:E Ratio
Ethanol Sodium acetate 100 78 92:8
DCM Triethylamine 25 65 85:15
THF Pyridine 50 72 88:12

Data adapted from methodologies in results 2 and 3.

Purification and Characterization Techniques

Crystallization

The (Z)-isomer was crystallized from absolute ethanol (result 2), yielding 96% pure product. X-ray diffraction confirmed the Z-configuration, with key bond angles and torsional parameters matching analogous structures.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imine-H), 7.89–7.40 (m, 4H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH2CH3), 3.91 (s, 3H, OCH3), 1.42 (t, J = 7.1 Hz, 3H, CH2CH3).
  • 13C NMR : δ 168.5 (C=O), 162.1 (C=N), 156.7–112.4 (aromatic carbons), 55.2 (OCH3), 42.1 (CH2CH3), 14.3 (CH2CH3).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Benzo[d]thiazole Synthesis Methods

Method Yield (%) Purity (%) Time (h)
Thiourea cyclization 82 95 8
Diazotization-reduction 75 89 12

The thiourea route offers higher yields and shorter reaction times, making it preferable for scale-up.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including:

CompoundBacterial StrainMIC (µg/mL)
7aMycobacterium smegmatis0.08
7bPseudomonas aeruginosa0.32
7cStaphylococcus aureus0.25

These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents, particularly against resistant strains .

Antitumor Activity

Benzothiazole derivatives are also being investigated for their antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have demonstrated:

CompoundCancer Cell LineIC50 (µM)
9aHeLa (cervical cancer)5.5
9bMCF-7 (breast cancer)4.8
9cA549 (lung cancer)6.0

These results indicate the potential of this class of compounds in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazole derivatives have also been documented. The compound has shown promise in reducing inflammation markers in vitro and in vivo. Key findings include:

Study FocusInflammatory Marker ReducedPercentage Reduction
TNF-alpha levelsYes30%
IL-6 levelsYes25%

These results suggest that this compound could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to the suppression of disease-related pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)butanamide

Uniqueness

Compared to similar compounds, (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide exhibits unique properties such as enhanced stability and specific biological activity. Its methoxy group contributes to its distinct electronic characteristics, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a benzo[d]thiazole core and a methoxybenzamide moiety. Its molecular formula is C18H14F2N2O3SC_{18}H_{14}F_{2}N_{2}O_{3}S with a molecular weight of 376.4 g/mol . The presence of fluorine atoms and the unique arrangement of functional groups contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as those related to cancer proliferation or microbial resistance.
  • Receptor Modulation : It could act as a modulator for various receptors, potentially influencing signaling pathways critical for cellular functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

  • Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis .
  • Anticancer Properties : Studies suggest that similar compounds can inhibit cancer cell growth by targeting specific molecular pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the modulation of inflammatory mediators.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes.
  • Introduction of Fluorine Atoms : Electrophilic fluorination methods are employed to incorporate fluorine into the structure.
  • Amide Bond Formation : The final step involves coupling the benzo[d]thiazole derivative with 3-methoxybenzoyl chloride to form the amide bond.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds similar to this compound:

StudyCompoundActivityIC50 (µM)
Benzothiazole DerivativeAntitubercular0.08
Fluorinated AmideAnticancer9.2 ± 1.5
Benzothiazole HybridAnti-inflammatoryNT

These results highlight the potential of benzothiazole derivatives in therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide?

Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Begin with the synthesis of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with α-bromo ketones under basic conditions .
    • Substituent Introduction : Introduce fluorine and ethyl groups at positions 4,6 and 3, respectively, using halogenation (e.g., Cl₂/FeCl₃) followed by nucleophilic substitution with ethylamine .
    • Amide Coupling : React the thiazole intermediate with 3-methoxybenzoyl chloride in pyridine or DMF at 0–25°C for 12–24 hours, monitoring progress via TLC .
  • Optimization Tips :
    • Use anhydrous solvents to avoid hydrolysis of acyl chloride intermediates.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can researchers address challenges in characterizing the stereochemistry of the Z-isomer?

Methodological Answer:

  • Techniques :
    • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to differentiate Z/E isomers. For Z-configuration, expect distinct deshielding of the imine proton due to conjugation with the benzamide .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the Z-form) .
    • IR Spectroscopy : Validate hydrogen bonding patterns (N–H stretching at ~3200–3300 cm⁻¹) .
  • Common Pitfalls :
    • Overlapping signals in NMR due to fluorine atoms; use 19^{19}F NMR or decoupling techniques .

Q. What enzymatic assays are suitable for evaluating the inhibitory activity of this compound?

Methodological Answer:

  • Protocol :
    • Target Selection : Prioritize enzymes with known sensitivity to thiazole derivatives (e.g., PFOR enzyme in anaerobic organisms or α-glucosidase for antidiabetic studies) .
    • Inhibition Assay :
  • Use spectrophotometric methods to monitor substrate conversion (e.g., NADH oxidation for PFOR at 340 nm) .
  • Include controls (e.g., nitazoxanide as a reference inhibitor) .
    3. Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with triplicate runs .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with target enzymes?

Methodological Answer:

  • Workflow :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., PFOR or α-glucosidase). Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic interactions (fluorine/ethyl groups) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC₅₀ .
  • Validation : Cross-check docking poses with X-ray crystallography data (if available) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antidiabetic effects)?

Methodological Answer:

  • Approach :
    • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 3-ethoxy with bulkier groups) and test against multiple targets .
    • Off-Target Profiling : Use kinase panels or proteome-wide affinity assays to identify unintended targets .
    • Mechanistic Studies : Employ CRISPR-edited cell lines to knock out suspected targets and confirm on-/off-pathway effects .
  • Data Interpretation : Correlate activity trends with electronic effects (e.g., fluorine’s electronegativity altering electron density) .

Q. How can researchers determine the acid dissociation constant (pKa) of the amide group in aqueous media?

Methodological Answer:

  • Protocol :
    • Potentiometric Titration : Dissolve the compound in 0.1 M KCl (ionic strength adjustor) and titrate with 0.01 M NaOH. Monitor pH changes with a calibrated electrode .
    • UV-Vis Spectroscopy : Measure absorbance shifts (e.g., 250–300 nm) at varying pH to identify protonation/deprotonation events .
    • Data Fitting : Use software like HYPERQUAD to calculate pKa values from titration curves .
  • Challenges : Low solubility in water; consider co-solvents (e.g., 10% DMSO) with appropriate corrections .

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